ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H27N5O4S2 and its molecular weight is 525.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Studies have focused on the synthesis of novel compounds that exhibit potential antimicrobial and antioxidant activities. For instance, compounds synthesized through simple procedures demonstrated remarkable antibacterial and antifungal properties, as well as profound antioxidant potential. The structural analysis of these compounds, including docking and ADME studies, indicates their pharmaceutical properties align with those of many drugs (Raghavendra et al., 2016).
Antimicrobial and Antioxidant Studies
The exploration into the antimicrobial and antioxidant capabilities of synthesized compounds reveals significant findings. Certain compounds have shown excellent antibacterial and antifungal activities alongside remarkable antioxidant potential, which suggests their utility in developing new treatments or supplements (Raghavendra et al., 2016).
Methodological Advances
In the realm of synthetic chemistry, research has been directed towards creating efficient synthesis methods for thiophene derivatives. These methods facilitate the production of compounds with potential pharmacological applications, highlighting the versatility and utility of thiophene as a core structure for drug development (Sun et al., 2010).
Theoretical Characterization and Experimental Synthesis
There's also an emphasis on the theoretical and experimental characterization of compounds to understand their chemical properties better. This approach aids in the design of compounds with desired biological activities by analyzing molecular structures, reactivity, and potential biological targets (Sarac, 2020).
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S2/c1-3-34-24(32)21-16-8-6-10-19(16)36-23(21)27-20(31)14-35-25-29-28-22(30(25)11-12-33-2)17-13-26-18-9-5-4-7-15(17)18/h4-5,7,9,13,26H,3,6,8,10-12,14H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSYBSPUSJMGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3CCOC)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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